2,4-Dioxohexahydropyrimidine-5-carboxylic acid
Overview
Description
2,4-Dioxohexahydropyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid, is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two oxo groups at positions 2 and 4 of the pyrimidine ring and a carboxylic acid group at position 5. It has a molecular formula of C5H4N2O4 and a molecular weight of 156.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dioxohexahydropyrimidine-5-carboxylic acid can be synthesized from 5-formyluracil through the action of the enzyme thymine 7-hydroxylase . This enzymatic reaction involves the hydroxylation of the 5-formyl group, leading to the formation of the carboxylic acid group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxohexahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2,4-Dioxohexahydropyrimidine-5-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dioxohexahydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide metabolism, such as thymine 7-hydroxylase.
Pathways: It participates in the pyrimidine salvage pathway, where it can be converted to other pyrimidine derivatives through enzymatic reactions.
Comparison with Similar Compounds
Orotic Acid: Similar to 2,4-dioxohexahydropyrimidine-5-carboxylic acid but with an additional carboxyl group at position 6.
5-Formyluracil: A precursor in the synthesis of this compound.
5-Aminouracil: Contains an amino group at position 5 instead of a carboxyl group.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its role in nucleotide metabolism make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,4-dioxo-1,3-diazinane-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPICHSHYZZLJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680521 | |
Record name | 2,4-Dioxohexahydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92264-75-0 | |
Record name | 2,4-Dioxohexahydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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